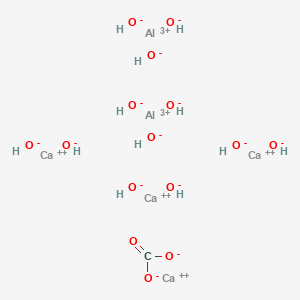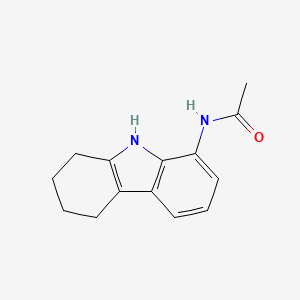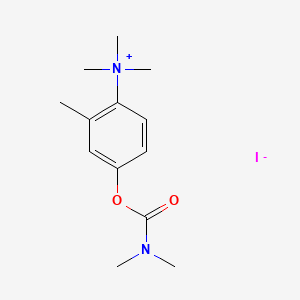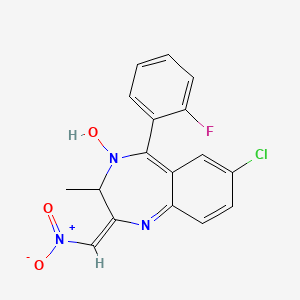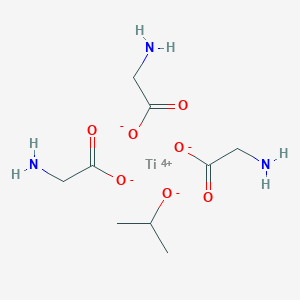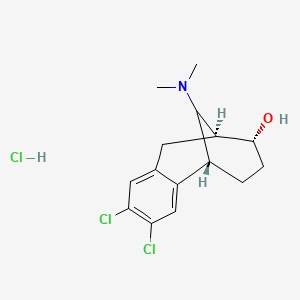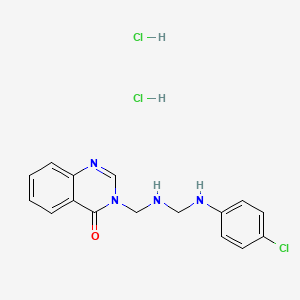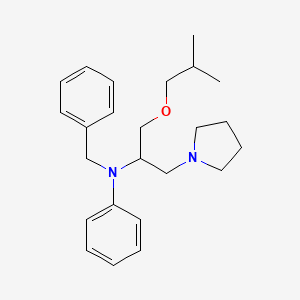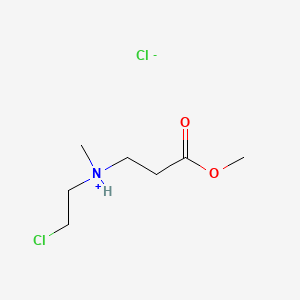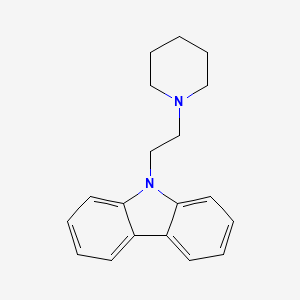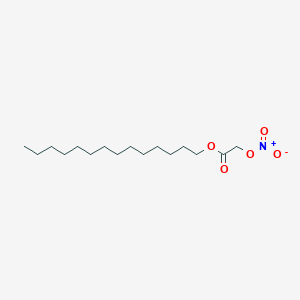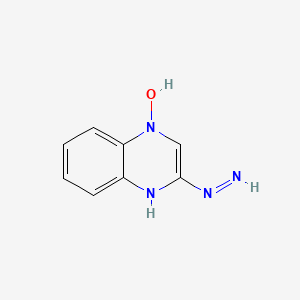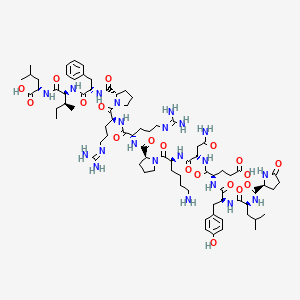
(D-Phe11)-Neurotensin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D-Phe11)-Neurotensin is a synthetic analog of the naturally occurring peptide neurotensin. Neurotensin is a 13-amino acid neuropeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. The modification of the eleventh amino acid to D-phenylalanine (D-Phe) enhances the stability and resistance of the peptide to enzymatic degradation, making this compound a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (D-Phe11)-Neurotensin typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Preparation: The synthesis begins with the attachment of the C-terminal amino acid to a solid resin.
Coupling Reactions: Each subsequent amino acid, protected by a temporary protecting group, is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: After each coupling step, the protecting group is removed to allow the next amino acid to be added.
Cleavage and Purification: Once the full peptide sequence is assembled, the peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of large-scale HPLC systems is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(D-Phe11)-Neurotensin can undergo various chemical reactions, including:
Oxidation: The methionine residue in neurotensin can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents for amino acid coupling.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while substitution reactions yield various analogs of neurotensin .
Wissenschaftliche Forschungsanwendungen
(D-Phe11)-Neurotensin has a wide range of applications in scientific research:
Neuroscience: Used to study the role of neurotensin in neurotransmission and neuromodulation.
Pharmacology: Investigated for its potential therapeutic effects in conditions such as schizophrenia, pain, and cancer.
Biochemistry: Employed in studies of peptide stability and degradation.
Medicine: Explored as a potential drug candidate due to its enhanced stability and bioactivity
Wirkmechanismus
(D-Phe11)-Neurotensin exerts its effects by binding to neurotensin receptors (NTS1, NTS2, and NTS3) on the surface of target cells. This binding activates intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, leading to various physiological responses such as modulation of dopamine release, analgesia, and inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neurotensin: The natural form of the peptide.
(D-Tyr11)-Neurotensin: Another analog with a D-tyrosine substitution at the eleventh position.
Sauvagine: A peptide with similar receptor binding properties.
Uniqueness
(D-Phe11)-Neurotensin is unique due to its enhanced resistance to enzymatic degradation, which increases its stability and bioavailability compared to natural neurotensin. This makes it particularly useful in both in vitro and in vivo studies where prolonged activity is required .
Eigenschaften
Molekularformel |
C78H121N21O19 |
|---|---|
Molekulargewicht |
1656.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C78H121N21O19/c1-7-44(6)63(73(114)96-57(76(117)118)38-43(4)5)97-70(111)55(39-45-17-9-8-10-18-45)95-72(113)59-23-16-36-99(59)75(116)52(21-14-34-86-78(83)84)90-64(105)48(20-13-33-85-77(81)82)89-71(112)58-22-15-35-98(58)74(115)51(19-11-12-32-79)91-69(110)56(41-60(80)101)94-66(107)50(29-31-62(103)104)88-68(109)54(40-46-24-26-47(100)27-25-46)93-67(108)53(37-42(2)3)92-65(106)49-28-30-61(102)87-49/h8-10,17-18,24-27,42-44,48-59,63,100H,7,11-16,19-23,28-41,79H2,1-6H3,(H2,80,101)(H,87,102)(H,88,109)(H,89,112)(H,90,105)(H,91,110)(H,92,106)(H,93,108)(H,94,107)(H,95,113)(H,96,114)(H,97,111)(H,103,104)(H,117,118)(H4,81,82,85)(H4,83,84,86)/t44-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 |
InChI-Schlüssel |
MCMGOYUTSWWIKX-DFEMYWJSSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


